ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reaction: The pyrazole and thiazole intermediates are then coupled together using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazole ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s thiazole and pyrazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
- 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[3-(1-methyl-1H-pyrazole-3-amido)phenyl]quinoline-4-carboxamide
- 3-methyl-2-(1-methyl-1H-pyrazole-3-amido)benzoic acid
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features a thiazole ring , a pyrazole moiety , and an ethyl carboxylate group. These structural components contribute to its diverse biological activities:
Component | Description |
---|---|
Thiazole Ring | Known for its versatility in biological applications. |
Pyrazole Moiety | Enhances interaction with biological targets. |
Ethyl Carboxylate Group | Potentially increases solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the thiazole ring.
- Introduction of the pyrazole moiety.
- Attachment of the ethyl carboxylate group through amide bond formation.
Automated reactors are often used in industrial settings to control reaction conditions precisely, ensuring high purity through methods like recrystallization or chromatography .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies indicate effective MIC values against Gram-positive bacteria, suggesting potential as an antibacterial agent .
- Mechanism of Action : The presence of the thiazole ring is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
Research indicates that compounds containing both thiazole and pyrazole moieties exhibit anticancer properties:
- Cell Line Studies : In vitro studies on human liver carcinoma (HepG-2) cells have demonstrated significant antiproliferative effects, with some derivatives showing IC50 values comparable to established anticancer drugs .
- Structure-Activity Relationship (SAR) : The presence of electronegative substituents on the aromatic rings enhances anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by several studies:
- Inhibition of COX Enzymes : Compounds similar to this compound have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- In Vivo Studies : Animal models have shown that certain thiazole derivatives significantly reduce edema and inflammatory markers, indicating their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of thiazole and pyrazole derivatives:
- Anticancer Activity : A study by Sayed et al. (2019) highlighted that novel thiazole-linked compounds exhibited potent anticancer activity against various cell lines, with specific derivatives showing improved efficacy due to structural modifications involving the pyrazole moiety .
- Antimicrobial Properties : Research has demonstrated that thiazoles can effectively inhibit the growth of specific bacterial strains, with some compounds achieving MIC values as low as 31.25 µg/mL against Gram-positive bacteria .
Properties
IUPAC Name |
ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-3-18-10(17)8-6-19-11(12-8)13-9(16)7-4-5-15(2)14-7/h4-6H,3H2,1-2H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVWDDBLUPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.